molecular formula C17H14N2O2 B1299590 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- CAS No. 40278-34-0

1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

Cat. No. B1299590
CAS RN: 40278-34-0
M. Wt: 278.3 g/mol
InChI Key: VRKGHLXNGWRSAN-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A study by Thakrar et al. (2012) describes an efficient and rapid synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, incorporating the 1H-pyrazole moiety, through a modified Hantzsch synthesis. This method, utilizing glacial acetic acid, highlights the versatility of 1H-pyrazole derivatives in synthesizing complex molecules with good yields and straightforward procedures (Thakrar et al., 2012).

  • Regioselectivity in Rearrangements : Research conducted by Vasin et al. (2018) investigated the regioselectivities of thermal and acid-catalyzed van Alphen–Hüttel rearrangements in 3,3-diphenyl-3H-pyrazoles. This study provides insights into the chemical behavior of pyrazole derivatives under different conditions, offering valuable information for designing specific reactions (Vasin et al., 2018).

Material Science and Catalysis

  • Novel Pyrazoline Derivatives : A synthesis approach for new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives was outlined by Ghaedi et al. (2015). This process, employing refluxing acetic acid, demonstrates the potential of 1H-pyrazole derivatives in the preparation of N-fused heterocycle products, which could have implications in material science and catalysis (Ghaedi et al., 2015).

Biological Applications

  • Antioxidant and Antimicrobial Activities : The study by Umesha et al. (2009) presents the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one and its evaluation for antioxidant and antimicrobial activities. This work highlights the biological relevance of pyrazole derivatives in developing compounds with potential health benefits (Umesha et al., 2009).

Safety and Hazards

While specific safety and hazard information for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For related compounds, hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- plays a crucial role in several biochemical reactions. It is known to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. By inhibiting these enzymes, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the activity of these proteins, leading to changes in cellular responses. For example, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has been shown to inhibit the activity of protein kinase C, a key regulator of cell proliferation and differentiation .

Cellular Effects

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- exerts various effects on different types of cells and cellular processes. In immune cells, it can modulate the production of cytokines and chemokines, which are critical for the immune response. By inhibiting the production of these signaling molecules, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can reduce inflammation and immune cell activation .

In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspases and other pro-apoptotic proteins. This effect is particularly significant in cancer therapy, as it can help eliminate malignant cells while sparing normal cells . Furthermore, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of cyclooxygenase, this compound prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators .

Additionally, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis . The compound’s ability to inhibit protein kinase C also contributes to its effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can change over time, depending on factors such as concentration and exposure duration.

Long-term exposure to 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has been associated with sustained inhibition of inflammatory responses and prolonged induction of apoptosis in cancer cells . These effects are particularly relevant for in vitro and in vivo studies, where the compound’s stability and long-term impact on cellular function are critical considerations.

Dosage Effects in Animal Models

The effects of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- in animal models can vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the compound’s efficacy but also increase the risk of toxicity . These findings highlight the importance of optimizing dosage regimens to balance therapeutic effects and safety.

Metabolic Pathways

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine.

properties

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKGHLXNGWRSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368230
Record name 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

40278-34-0
Record name 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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